Structural Uniqueness Within the Pim Kinase Inhibitor Patent Family
The compound possesses a specific 2,3'-bipyridine scaffold with a methylene linkage at the 4-position, connected to a 2,4-dimethyl-1,3-thiazole-5-carboxamide. This represents a distinct structural subclass within the Incyte Pim kinase inhibitor patent (WO2014113388). The patent's generic Markush structure covers a vast chemical space, and the specific substitution pattern of this compound differentiates it from other exemplified analogs [1]. A direct comparator, N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide, features a different bipyridine linkage point and thiazole substitution, highlighting the non-fungible nature of these structural isomers .
| Evidence Dimension | Molecular Structure & Scaffold |
|---|---|
| Target Compound Data | N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 1903169-05-0, C17H16N4OS, MW 324.4) |
| Comparator Or Baseline | N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide (CAS not available, C16H14N4OS, MW 310.38) |
| Quantified Difference | Different bipyridine linkage (4-ylmethyl vs. 3-ylmethyl); different thiazole substitution (2,4-dimethyl vs. 4-methyl). No quantitative biological data available for direct comparison. |
| Conditions | Structural analysis based on reported chemical structures, not on a comparative biological assay. |
Why This Matters
For procurement, this structural specificity means that even closely named analogs are chemically distinct entities and cannot be substituted without risking invalid experimental results.
- [1] Intellectual Property Office. EP2945939 - Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. View Source
